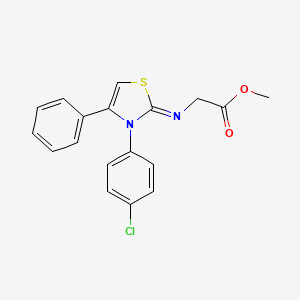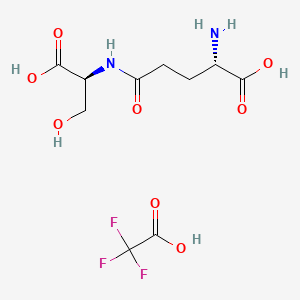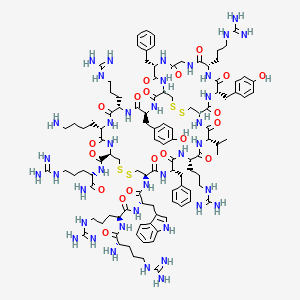
NH2-Arg-Arg-Trp-Cys(x2)-Phe-Arg-Val-Cys(x1)-Tyr-Arg-Gly-Phe-Cys(x1)-Tyr-Arg-Lys-Cys(x2)-Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polyphemusin I is a cationic antimicrobial peptide isolated from the hemocytes of the American horseshoe crab, Limulus polyphemus . This peptide is known for its broad-spectrum antimicrobial activity, targeting a variety of pathogenic microorganisms including bacteria, fungi, viruses, and parasites .
準備方法
Polyphemusin I can be synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain . This method involves the use of a resin-bound amino acid as the starting point, with subsequent amino acids being added one at a time in a specific sequence. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds . Industrial production methods may involve the chemical conjugation of monomers to form dimers, which can enhance the peptide’s antimicrobial properties .
化学反応の分析
Polyphemusin I undergoes various chemical reactions, including oxidation and reduction. The peptide contains disulfide bonds that can be reduced to free thiol groups using reducing agents such as dithiothreitol . Oxidation of these thiol groups can reform the disulfide bonds, which are crucial for maintaining the peptide’s three-dimensional structure . Additionally, polyphemusin I can interact with lipid membranes, promoting lipid flip-flop without inducing significant vesicle leakage . This interaction is essential for its antimicrobial activity, as it allows the peptide to translocate across cell membranes and disrupt cellular processes .
科学的研究の応用
Polyphemusin I has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide-lipid interactions and membrane dynamics . In biology, it serves as a tool for investigating the mechanisms of antimicrobial peptides and their potential as alternatives to traditional antibiotics . In medicine, polyphemusin I is being explored for its therapeutic potential in treating infections caused by drug-resistant pathogens . Additionally, it has applications in the food industry as a natural preservative to prevent microbial contamination .
作用機序
The mechanism of action of polyphemusin I involves its interaction with lipid membranes and intracellular targets. The peptide binds to negatively charged components of bacterial membranes, such as phosphatidylglycerol, causing membrane disruption and cell death . Polyphemusin I also targets intracellular proteins involved in nucleic acid metabolism, such as RNA binding proteins and nucleases . This dual mechanism of action allows the peptide to effectively kill a wide range of microorganisms .
類似化合物との比較
Polyphemusin I is similar to other antimicrobial peptides such as tachyplesin I, which is isolated from the Japanese horseshoe crab, Tachypleus tridentatus . Both peptides share a β-hairpin structure stabilized by disulfide bonds and exhibit broad-spectrum antimicrobial activity . polyphemusin I has been shown to have a higher affinity for negatively charged membranes and a greater ability to translocate across lipid bilayers . This unique property makes polyphemusin I particularly effective against certain types of bacteria .
Similar Compounds:- Tachyplesin I
- Gallic Acid-Polyphemusin I (GAPI)
- PR-39
- Bac 7
- Lfcin B
Polyphemusin I stands out due to its high antimicrobial activity and ability to target both membrane and intracellular components of microorganisms .
特性
分子式 |
C108H161N39O20S4 |
|---|---|
分子量 |
2454.0 g/mol |
IUPAC名 |
(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10,33-dibenzyl-7,24,39-tris(3-carbamimidamidopropyl)-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |
InChI |
InChI=1S/C108H161N39O20S4/c1-58(2)85-102(167)146-83-57-171-170-55-81(144-93(158)75(47-59-19-5-3-6-20-59)132-84(150)53-131-88(153)70(28-15-43-126-105(116)117)135-94(159)77(141-101(83)166)49-61-32-36-64(148)37-33-61)99(164)140-78(50-62-34-38-65(149)39-35-62)96(161)137-73(30-17-45-128-107(120)121)89(154)136-71(26-11-12-40-109)91(156)143-80(98(163)133-69(86(111)151)27-14-42-125-104(114)115)54-168-169-56-82(100(165)139-76(48-60-21-7-4-8-22-60)95(160)138-74(92(157)147-85)31-18-46-129-108(122)123)145-97(162)79(51-63-52-130-68-25-10-9-23-66(63)68)142-90(155)72(29-16-44-127-106(118)119)134-87(152)67(110)24-13-41-124-103(112)113/h3-10,19-23,25,32-39,52,58,67,69-83,85,130,148-149H,11-18,24,26-31,40-51,53-57,109-110H2,1-2H3,(H2,111,151)(H,131,153)(H,132,150)(H,133,163)(H,134,152)(H,135,159)(H,136,154)(H,137,161)(H,138,160)(H,139,165)(H,140,164)(H,141,166)(H,142,155)(H,143,156)(H,144,158)(H,145,162)(H,146,167)(H,147,157)(H4,112,113,124)(H4,114,115,125)(H4,116,117,126)(H4,118,119,127)(H4,120,121,128)(H4,122,123,129)/t67-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,85-/m0/s1 |
InChIキー |
VUSKVIGHZDQIDY-MTHDQZMLSA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=CC=C8 |
正規SMILES |
CC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


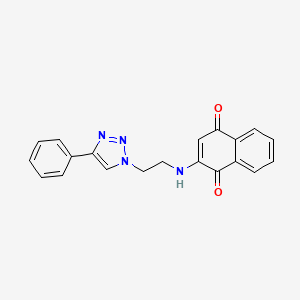
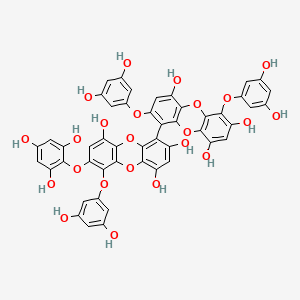
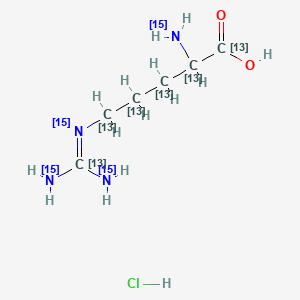
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
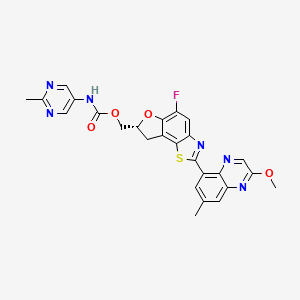


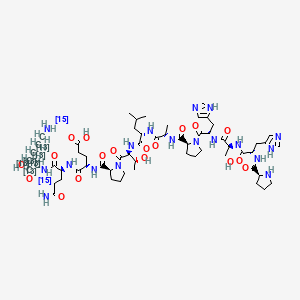
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
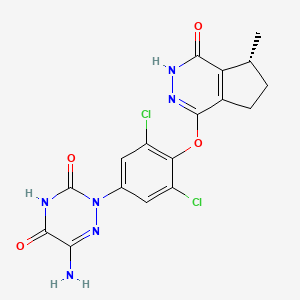
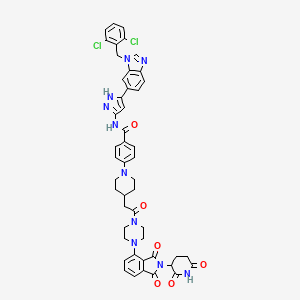
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
